4-(2-Methylpropoxy)-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide
Overview
Description
4-(2-Methylpropoxy)-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide is a complex organic compound with a molecular formula of C28H30N2O3 This compound is characterized by its intricate structure, which includes an isobutoxy group, a phenylcyclopropylmethyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropoxy)-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the isobutoxy group: This can be achieved through the reaction of an appropriate alcohol with an alkyl halide under basic conditions.
Introduction of the phenylcyclopropylmethyl group: This step involves the formation of a cyclopropane ring, which can be done using a Simmons-Smith reaction or other cyclopropanation methods.
Coupling with the benzamide core: The final step involves coupling the synthesized intermediates with a benzamide derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropoxy)-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(2-Methylpropoxy)-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropoxy)-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-isobutoxy-N-[4-({[(1-phenylcyclopropyl)methyl]amino}carbonyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-isobutoxy-N-[4-({[(1-phenylcyclopropyl)methyl]amino}carbonyl)phenyl]propionamide: Similar structure but with a propionamide group instead of a benzamide group.
Uniqueness
The uniqueness of 4-(2-Methylpropoxy)-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[4-(2-methylpropoxy)benzoyl]amino]-N-[(1-phenylcyclopropyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c1-20(2)18-33-25-14-10-22(11-15-25)27(32)30-24-12-8-21(9-13-24)26(31)29-19-28(16-17-28)23-6-4-3-5-7-23/h3-15,20H,16-19H2,1-2H3,(H,29,31)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYSARALJYMGME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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